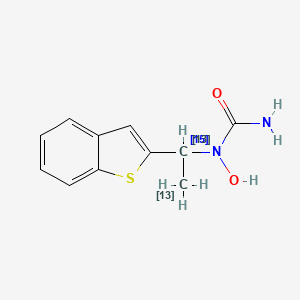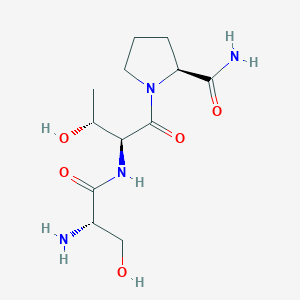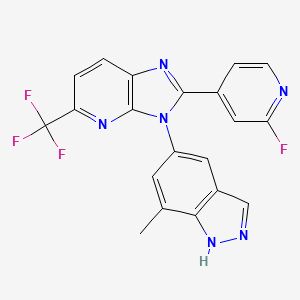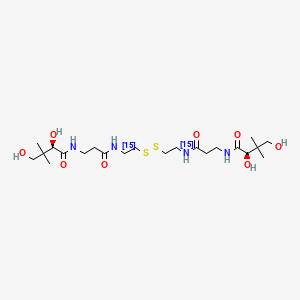
Acetoevernone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetoevernone, also known as acetophenone, is an organic compound with the formula C₆H₅C(O)CH₃. It is the simplest aromatic ketone and appears as a colorless, viscous liquid. This compound is widely used as a precursor to various resins and fragrances .
準備方法
Synthetic Routes and Reaction Conditions
Acetoevernone can be synthesized through several methods. One common method is the Friedel-Crafts acylation of benzene with acetyl chloride in the presence of aluminum chloride . The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{CH}_3\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{COCH}_3 + \text{HCl} ]
Another method involves the oxidation of ethylbenzene using molecular oxygen in the presence of a catalyst containing cobalt, manganese, and bromine .
Industrial Production Methods
Industrially, this compound is produced as a byproduct of the cumene process, which is primarily used for the synthesis of phenol and acetone . In this process, isopropylbenzene hydroperoxide undergoes a rearrangement to form this compound and methanol.
化学反応の分析
Types of Reactions
Acetoevernone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to benzoic acid using strong oxidizing agents.
Reduction: It can be reduced to 1-phenylethanol using reducing agents like sodium borohydride.
Substitution: This compound can undergo α-bromination in the presence of bromine and a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Benzoic acid.
Reduction: 1-Phenylethanol.
Substitution: α-Bromoacetophenone.
科学的研究の応用
Acetoevernone is used in various scientific research applications:
作用機序
The mechanism of action of acetoevernone involves its interaction with specific molecular targets. For instance, it can increase the photosensitizing activities of certain compounds like porfimer sodium . Additionally, this compound can alter the permeability of cell membranes, affecting the growth of microorganisms .
類似化合物との比較
Similar Compounds
1-Phenylethanol: A reduction product of acetoevernone.
Benzaldehyde: An oxidation product of toluene, similar in structure to this compound.
Benzyl alcohol: Another aromatic compound with similar applications.
Uniqueness
This compound is unique due to its versatility in various chemical reactions and its wide range of applications in different fields. Its ability to act as a precursor for numerous compounds makes it a valuable compound in both research and industry .
特性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
1-(2-hydroxy-4-methoxy-6-methylphenyl)ethanone |
InChI |
InChI=1S/C10H12O3/c1-6-4-8(13-3)5-9(12)10(6)7(2)11/h4-5,12H,1-3H3 |
InChIキー |
WJBBJTQRZGMBEM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1C(=O)C)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386788.png)




![dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate](/img/structure/B12386823.png)
![(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12386824.png)
![[5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone](/img/structure/B12386827.png)



